2-Pentanone, 5-(3-methyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C9H13NO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-(3-methyl-5-isoxazolyl)- typically involves the formation of the isoxazole ring followed by the introduction of the pentanone moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-5-isoxazolecarboxylic acid with a suitable ketone under dehydrating conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the isoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized isoxazole derivatives .
Scientific Research Applications
2-Pentanone, 5-(3-methyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.
Medicine: Some derivatives are being investigated for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes. The isoxazole ring’s unique structure allows it to interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-isoxazolecarboxylic acid
- 5-Methylisoxazole
- 3,5-Dimethylisoxazole
Uniqueness
2-Pentanone, 5-(3-methyl-5-isoxazolyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the pentanone moiety with the isoxazole ring makes it a versatile compound with diverse applications .
Properties
CAS No. |
61449-08-9 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-(3-methyl-1,2-oxazol-5-yl)pentan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-7-6-9(12-10-7)5-3-4-8(2)11/h6H,3-5H2,1-2H3 |
InChI Key |
JQBKYRJFKUQBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.